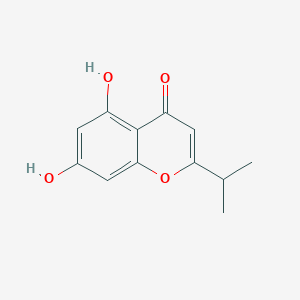

5,7-Dihydroxy-2-isopropylchromone

Descripción general

Descripción

5,7-Dihydroxy-2-isopropylchromone: is a naturally occurring flavonoid compound found in various plants, including the herbs of Agrimonia pilosa . It has a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.2 g/mol . This compound is known for its potential biological activities, including anti-inflammatory and neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,7-Dihydroxy-2-isopropylchromone involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethan-1-one with sodium isobutyrate in the presence of isobutyric anhydride. The reaction is carried out at 180°C for 40 minutes in a microwave reactor . The reaction mixture is then poured into water, extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, and dried .

Industrial Production Methods: The industrial production of this compound typically involves the extraction from natural sources, such as the herbs of Agrimonia pilosa . The compound is then purified using various chromatographic techniques to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Dihydroxy-2-isopropylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that 5,7-dihydroxy-2-isopropylchromone exhibits significant neuroprotective effects. A study evaluating various compounds isolated from Hypericum seniawinii demonstrated that this chromone could protect PC12 cells from corticosterone-induced injury. The cell viability in treated groups was significantly higher compared to untreated controls, suggesting a protective mechanism against neurotoxicity .

Table 1: Neuroprotective Activity of Isolated Compounds

| Compound | Cell Viability (%) | Concentration (μM) |

|---|---|---|

| This compound | 81.35 ± 2.90 | 10 |

| Control (Corticosterone only) | 62.00 ± 1.92 | - |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound inhibited the production of nitric oxide (NO), a key inflammatory mediator. The IC50 value for NO production inhibition was found to be greater than 20 μM, indicating moderate activity compared to other compounds .

Table 2: Inhibition of NO Production by Isolated Compounds

| Compound | Inhibition of NO Production (%) | IC50 (μM) |

|---|---|---|

| This compound | 7.57 ± 4.03 | >20 |

| Indomethacin | 36.68 ± 1.33 | 15.04 ± 3.31 |

Study on Neuroprotection

In a detailed study on neuroprotection, various compounds from Hypericum seniawinii, including this compound, were assessed for their ability to mitigate damage from corticosterone exposure in PC12 cells. The study found that this compound significantly improved cell viability and reduced markers of oxidative stress .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of chromones derived from Hypericum. The study highlighted that the presence of hydroxyl groups in the structure of chromones enhances their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

Mecanismo De Acción

The mechanism of action of 5,7-Dihydroxy-2-isopropylchromone involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-induced RAW 264.7 cells . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparación Con Compuestos Similares

- 5,7-Dihydroxy-2-methylchromone

- 6-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone

- 8-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone

- 6-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone

- 8-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone

Comparison: 5,7-Dihydroxy-2-isopropylchromone is unique due to its specific isopropyl substitution at the 2-position, which may contribute to its distinct biological activities compared to other similar compounds . The presence of hydroxyl groups at the 5 and 7 positions also enhances its antioxidant properties .

Actividad Biológica

5,7-Dihydroxy-2-isopropylchromone is a naturally occurring compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, neuroprotective, and potential anticoagulant effects, supported by various studies.

Chemical Structure and Properties

This compound belongs to the chromone family, characterized by a chromone backbone with hydroxyl groups at positions 5 and 7, and an isopropyl group at position 2. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition rates and IC50 values from various studies are summarized in Table 1.

| Compound | Source | Inhibition of NO Production (%) | IC50 (μM) |

|---|---|---|---|

| This compound | Hypericum japonicum | 35.51 ± 6.13 (at 10 μM) | 11.48 ± 1.23 |

| Indomethacin | - | 36.68 ± 1.33 | 15.04 ± 3.31 |

This compound exhibited significant inhibition of NO production, indicating its potential as a therapeutic agent for inflammatory diseases .

2. Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for neuroprotective effects against corticosterone-induced cell injury in PC12 cells. The compound demonstrated protective effects with cell viability percentages significantly higher than the control group, suggesting its potential in treating neurodegenerative conditions .

Case Studies and Research Findings

A notable study isolated this compound from Hypericum seniawinii and assessed its biological activities alongside other related compounds. The results indicated that all isolated compounds exhibited neuroprotective effects and reduced LPS-induced NO production at concentrations of 10 μM without cytotoxicity to the RAW 264.7 cells .

Another investigation into Hypericum japonicum revealed that the glycosides derived from this plant, including this compound-8-β-D-glucoside, displayed interesting coagulant activity in vitro, highlighting the compound's multifaceted roles in biological systems .

The anti-inflammatory mechanism is primarily attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in LPS-stimulated cells. Studies have shown that treatment with this compound down-regulates the mRNA expression levels of these cytokines .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-propan-2-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main finding of the research regarding the biological activity of 5,7-Dihydroxy-2-isopropylchromone?

A1: While the research article mentions the isolation of this compound (also known as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) from Hypericum seniawinii, it does not specifically investigate or report any findings regarding the biological activity of this compound. [] The focus of the study was on the isolation and characterization of new benzophenone glycosides and the evaluation of all isolated compounds for their neuroprotective and anti-inflammatory activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.